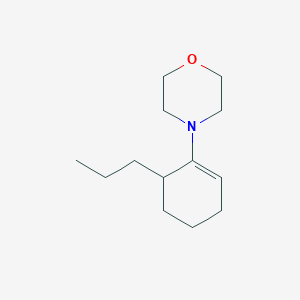
4-(6-Propyl-1-cyclohexen-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Propyl-1-cyclohexen-1-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative and has a cyclohexene ring attached to it.
Aplicaciones Científicas De Investigación
4-(6-Propyl-1-cyclohexen-1-yl)morpholine has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
Mecanismo De Acción
The exact mechanism of action of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This modulation leads to a reduction in pain and inflammation and an increase in seizure threshold.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(6-Propyl-1-cyclohexen-1-yl)morpholine has a low toxicity profile and does not cause significant adverse effects on the liver or kidney function. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, it has been found to have a moderate affinity for the dopamine receptor, which is involved in the regulation of movement and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(6-Propyl-1-cyclohexen-1-yl)morpholine in lab experiments include its low toxicity profile, high affinity for the serotonin receptor, and potential applications in the treatment of pain and inflammation-related disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine. One direction could be to investigate its potential applications in the treatment of other neurological disorders such as depression and anxiety. Another direction could be to explore its potential use as a therapeutic agent in the treatment of cancer. Additionally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, 4-(6-Propyl-1-cyclohexen-1-yl)morpholine is a morpholine derivative that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other neurological disorders and cancer treatment.
Métodos De Síntesis
The synthesis of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine involves the reaction between 6-propyl-1-cyclohexen-1-amine and morpholine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
Propiedades
Número CAS |
14091-95-3 |
|---|---|
Nombre del producto |
4-(6-Propyl-1-cyclohexen-1-yl)morpholine |
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
4-(6-propylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C13H23NO/c1-2-5-12-6-3-4-7-13(12)14-8-10-15-11-9-14/h7,12H,2-6,8-11H2,1H3 |
Clave InChI |
ZRMRCDPHXBFVBB-UHFFFAOYSA-N |
SMILES |
CCCC1CCCC=C1N2CCOCC2 |
SMILES canónico |
CCCC1CCCC=C1N2CCOCC2 |
Sinónimos |
4-(6-Propyl-1-cyclohexen-1-yl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



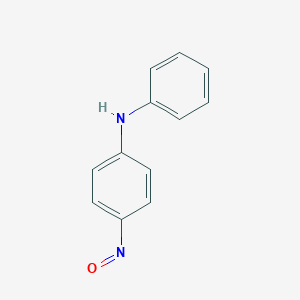
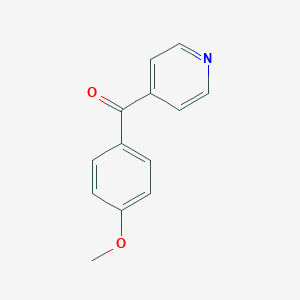
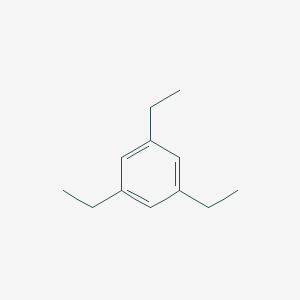
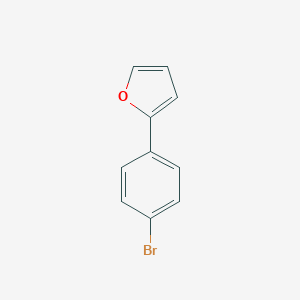
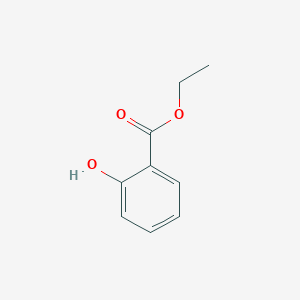
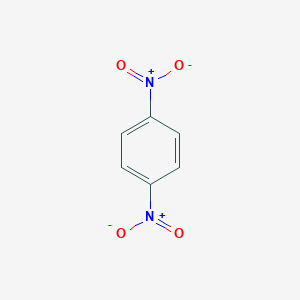
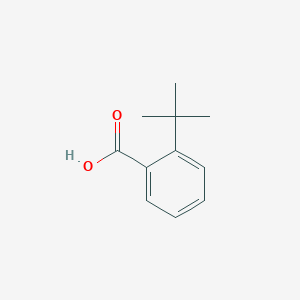
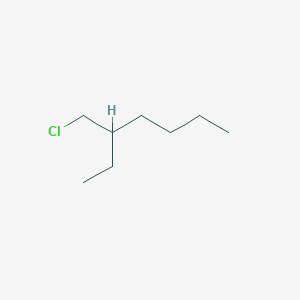
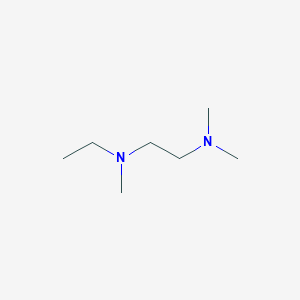
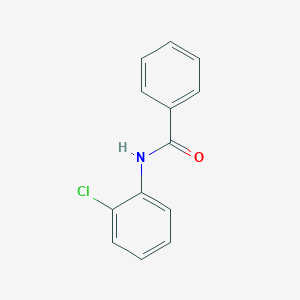

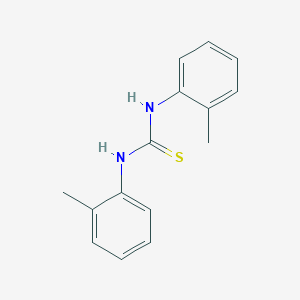
![Benzo[G]chrysene](/img/structure/B86070.png)
